molecular formula C18H22N4OS B2640491 (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035037-02-4

(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2640491
CAS RN: 2035037-02-4
M. Wt: 342.46
InChI Key: ADPFZBLHCSJZNR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

  • Anxiolytic-like Activities : Research has shown that compounds structurally similar to the one you've mentioned have exhibited anxiolytic-like effects. For instance, a study on 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol highlighted its anxiolytic-like activity, mediated through benzodiazepine and nicotinic pathways, without affecting mnemonic activity (Brito et al., 2017).

  • Metabolism and Disposition in Humans : Another study focused on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, detailing its metabolism and disposition in humans. It emphasized the major metabolic pathways, including enzymatic oxidation, sulfation, and nitro reduction, demonstrating the compound's extensive hepatic metabolism (Liu et al., 2017).

  • Characterization of Radioactive Metabolites : The characterization of radioactive metabolites of compounds like [O-methyl-11C]WAY-100635 in monkey and human plasma provides insights into their metabolism and the potential for application in positron emission tomography (PET) studies to investigate receptor-binding parameters in the brain (Osman et al., 1996).

Disposition and Metabolism

  • Metabolic Pathways and Excretion : The disposition and metabolism of various compounds structurally related to (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been extensively studied. These studies provide comprehensive details on the absorption, principal metabolic pathways, and excretion routes, emphasizing the compounds' transformation in the human body. Examples include studies on SB-649868, an orexin 1 and 2 receptor antagonist (Renzulli et al., 2011), and BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors (Christopher et al., 2010).

properties

IUPAC Name

(E)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-20-17(13-16(19-20)14-4-5-14)21-8-10-22(11-9-21)18(23)7-6-15-3-2-12-24-15/h2-3,6-7,12-14H,4-5,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPFZBLHCSJZNR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.